Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence includes both D- and L-forms of amino acids, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DIC) and coupling agents (e.g., HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents such as alkylating agents or acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-OH: Similar sequence but with a free carboxyl group at the C-terminus.
Ac-L-His-L-Trp-L-Ala-L-Val-Gly-L-His-L-Leu-L-Met-NH2: Composed entirely of L-amino acids, which may have different biological activity and stability.
Uniqueness
Ac-DL-His-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 is unique due to its combination of D- and L-amino acids, which can confer distinct properties such as increased stability and altered biological activity compared to peptides composed solely of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-[[2-[[2-[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N14O9S/c1-24(2)14-34(43(66)57-33(40(47)63)12-13-70-7)58-45(68)37(17-30-20-49-23-53-30)56-38(62)21-51-46(69)39(25(3)4)60-41(64)26(5)54-42(65)35(15-28-18-50-32-11-9-8-10-31(28)32)59-44(67)36(55-27(6)61)16-29-19-48-22-52-29/h8-11,18-20,22-26,33-37,39,50H,12-17,21H2,1-7H3,(H2,47,63)(H,48,52)(H,49,53)(H,51,69)(H,54,65)(H,55,61)(H,56,62)(H,57,66)(H,58,68)(H,59,67)(H,60,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESSCGOLEUORDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N14O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.